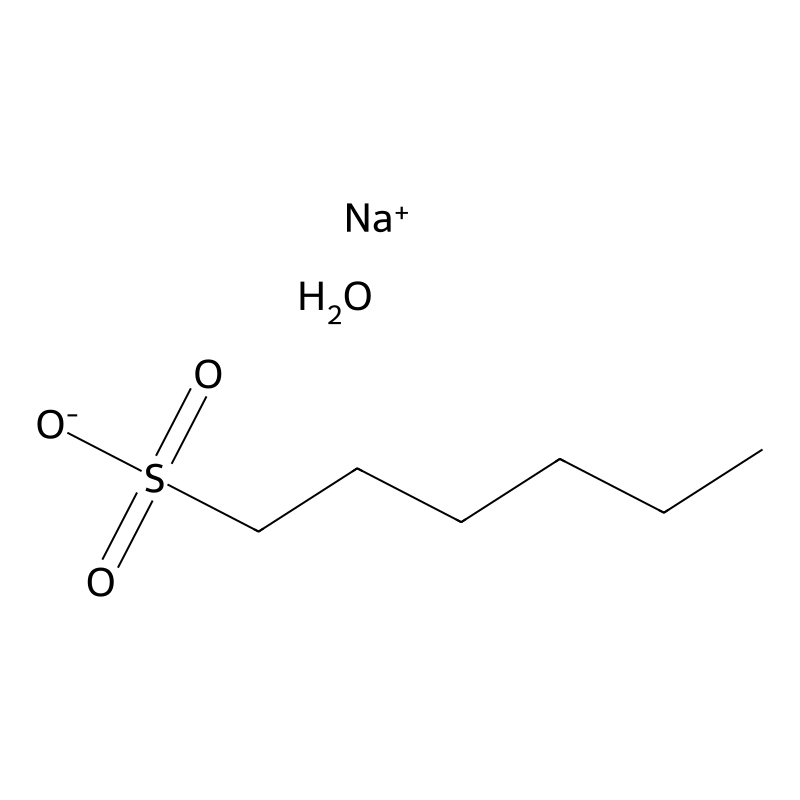Sodium 1-hexanesulfonate monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC):
Sodium 1-hexanesulfonate monohydrate functions as an ion-pair reagent in HPLC [, ]. It enhances the separation of ionic and neutral analytes by forming ion pairs with charged compounds. This improves their retention time and peak shape in the chromatogram, leading to better detection and quantification. This technique is particularly useful for analyzing:
- Small organic compounds: This includes various organic molecules like pharmaceuticals, environmental pollutants, and food additives [].
- Pharmaceutical products and metabolites: Analyzing drugs and their breakdown products in biological samples is crucial for drug development and pharmacology studies [].
Catalyst in Organic Synthesis:
Beyond its role in analytical techniques, Sodium 1-hexanesulfonate monohydrate also acts as an efficient catalyst in organic synthesis reactions. It facilitates the formation of specific organic compounds, particularly:
Sodium 1-hexanesulfonate monohydrate is a white crystalline solid with the molecular formula and a molecular weight of approximately 206.23 g/mol. It is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and other analytical techniques. This compound is recognized for its role in enhancing the separation of small organic compounds, pharmaceutical products, and metabolites during chromatographic analysis .
- In HPLC, sodium 1-hexanesulfonate monohydrate improves the separation of analytes by forming ion pairs. The long hydrocarbon chain interacts with the nonpolar stationary phase, while the sulfonate group interacts with the polar analytes. This alters their retention times, allowing for separation [].
The synthesis of sodium 1-hexanesulfonate monohydrate typically involves the reaction of hexanesulfonic acid with sodium hydroxide or sodium carbonate. The process can be conducted under controlled conditions to ensure the formation of the monohydrate form. The following general steps outline the synthesis:
- Preparation of Hexanesulfonic Acid: Hexanesulfonic acid can be obtained through sulfonation of hexane using sulfur trioxide or chlorosulfonic acid.
- Neutralization: The hexanesulfonic acid is neutralized with an appropriate stoichiometric amount of sodium hydroxide or sodium carbonate.
- Crystallization: The resulting sodium salt can be crystallized from water to yield sodium 1-hexanesulfonate monohydrate .
Sodium 1-hexanesulfonate monohydrate has several important applications:
- Ion-Pair Chromatography: It serves as an effective ion-pairing reagent, improving the separation and analysis of various organic compounds in HPLC.
- Analytical Chemistry: Utilized in the analysis of peptides and proteins, it enhances detection sensitivity and resolution during chromatographic processes.
- Catalysis: Acts as a catalyst in organic synthesis, particularly in the formation of alpha-aminophosphonates and other related compounds .
Interaction studies involving sodium 1-hexanesulfonate monohydrate primarily focus on its role in chromatographic methodologies. Research has shown that it can effectively interact with various analytes, influencing their retention times and separation efficiency during HPLC. Such studies are crucial for optimizing analytical methods and understanding the compound's behavior within complex mixtures .
Sodium 1-hexanesulfonate monohydrate shares structural similarities with other aliphatic sulfonates, which also serve as ion-pairing reagents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium 1-pentanesulfonate | Used in chromatography; shorter carbon chain | |
| Sodium 1-heptanesulfonate | Similar applications; longer carbon chain | |
| Sodium 1-octanesulfonate | Effective for larger organic molecules | |
| Sodium dodecyl sulfate | Widely used surfactant; higher hydrophobicity |
Uniqueness
Sodium 1-hexanesulfonate monohydrate is unique due to its specific chain length, which balances hydrophobicity and hydrophilicity effectively, making it particularly suitable for ion-pair chromatography applications involving small to medium-sized organic molecules. Its efficiency in enhancing separation techniques distinguishes it from both shorter and longer-chain sulfonates .








